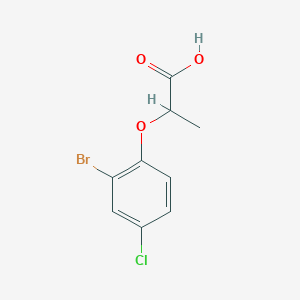

2-(2-Bromo-4-chlorophenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-chlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZQJUYZUQKLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406532 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98590-32-0 | |

| Record name | 2-(2-bromo-4-chlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)

Introduction

Mecoprop, or 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds.[1][2] It is a member of the phenoxy herbicide class, which functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species.[1] This guide provides a comprehensive overview of the physical and chemical properties, applications, and toxicological profile of Mecoprop, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical and Physical Properties

Mecoprop is a chiral compound and exists as a racemic mixture of two stereoisomers, with the (R)-(+)-enantiomer possessing the primary herbicidal activity.[1] The physical and chemical properties of the racemic mixture are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.65 g/mol [1][3] |

| Appearance | Colorless to brown crystalline powder or solid[3][4] |

| Melting Point | 94 to 95 °C (201 to 203 °F; 367 to 368 K)[1] |

| Boiling Point | Decomposes upon heating[1][5] |

| Water Solubility | 900 mg/L (at 20 °C)[1] |

| pKa | 3.19 ± 0.10 (Predicted)[3] |

| CAS Number | 93-65-2 (for racemic mixture)[1][6] |

Mecoprop is stable to heat, hydrolysis, reduction, and atmospheric oxidation.[5] The solution of Mecoprop in water is a weak acid.[5]

Spectroscopic Data

While specific spectra for 2-(2-Bromo-4-chlorophenoxy)propanoic acid are unavailable, a study on the related compound Mecoprop reports its characterization using NIR FT-Raman and infrared spectroscopy, with density functional theory (B3LYP) calculations to determine its optimized molecular structure and vibrational wavenumbers. For researchers working with similar compounds, this methodology provides a robust framework for structural elucidation.

Synthesis and Manufacturing

The synthesis of phenoxy herbicides like Mecoprop generally involves the reaction of a substituted phenol with a chloroalkanoic acid.[7] A common synthetic route for Mecoprop would involve the reaction of 4-chloro-2-methylphenol with 2-chloropropanoic acid.

Illustrative Synthesis Workflow

Caption: A simplified diagram illustrating a potential synthesis route for Mecoprop.

Applications and Mechanism of Action

Mecoprop is primarily used as a herbicide to control broadleaf weeds in turf, lawns, and cereal crops.[1][2][3] It is often formulated in combination with other herbicides like 2,4-D, dicamba, and MCPA to broaden the spectrum of weed control.[1] As an auxin-type herbicide, Mecoprop disrupts the normal growth processes in plants, leading to epinasty, cell division, and ultimately, plant death.

Toxicology and Safety

Human Health

Mecoprop is classified as a Toxicity Class III agent by the United States Environmental Protection Agency, indicating it is slightly toxic.[1] The substance can be absorbed into the body through inhalation of its aerosol, skin contact, and ingestion.[8] It is irritating to the eyes, skin, and respiratory tract.[5][8]

The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), though data on Mecoprop specifically is inconclusive.[8][9]

Environmental Fate

Mecoprop is subject to microbial degradation in soil.[5] The half-life of Mecoprop in soil can vary from a few days to several weeks depending on environmental conditions such as temperature and soil moisture.[5] It is considered harmful to aquatic organisms.[8]

Safety Precautions Workflow

Caption: Recommended safety workflow for handling Mecoprop.

Conclusion

Mecoprop is a widely used herbicide with well-documented physical, chemical, and toxicological properties. While data for the specifically requested this compound is scarce, the information available for the structurally similar Mecoprop provides a valuable reference point for researchers in the field. Further investigation into the synthesis and properties of the bromo-substituted analog is warranted to expand the knowledge base of this class of compounds.

References

-

Mecoprop - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link].

-

Mecoprop - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link].

-

mecoprop data sheet - Compendium of Pesticide Common Names. (n.d.). Retrieved January 23, 2026, from [Link].

-

Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] - PubMed. (n.d.). Retrieved January 23, 2026, from [Link].

- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.).

- CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents. (n.d.).

-

Mecoprop | C10H11ClO3 | CID 7153 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link].

-

5 The synthesis of dichlorprop anno 1950. The initial chlorination of... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link].

-

ICSC 0055 - MECOPROP - International Chemical Safety Cards (ICSCs). (n.d.). Retrieved January 23, 2026, from [Link].

-

Mecoprop The half-lives for degradation of chlorophenoxy herbicides, including mecoprop (CAS No. 93-65-2; 7085-19-0 racemic mix. (n.d.). Retrieved January 23, 2026, from [Link].

-

proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (n.d.). Retrieved January 23, 2026, from [Link].

-

Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link].

-

CAS No : 93-65-2| Chemical Name : Mecoprop | Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link].

-

(+)-Mecoprop - CAS Common Chemistry. (n.d.). Retrieved January 23, 2026, from [Link].

-

.alpha.-(2-Methyl-4-chlorophenoxy)propionic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). Retrieved January 23, 2026, from [Link].

Sources

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 [chemicalbook.com]

- 4. nj.gov [nj.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. researchgate.net [researchgate.net]

- 8. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]

- 9. cdn.who.int [cdn.who.int]

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromo-4-chlorophenoxy)propanoic acid, a halogenated phenoxyalkanoic acid with potential applications in pharmaceutical and agrochemical research. The synthesis is primarily achieved through a two-step process commencing with a Williamson ether synthesis, followed by alkaline hydrolysis. This document outlines the detailed reaction mechanisms, step-by-step experimental protocols, and critical process parameters, offering field-proven insights for successful synthesis.

Introduction

This compound belongs to the class of phenoxyalkanoic acids, a group of compounds that have garnered significant interest due to their diverse biological activities. Many compounds within this class are utilized as herbicides.[1][2] The unique substitution pattern of a bromine and a chlorine atom on the phenoxy ring, combined with the propanoic acid moiety, makes this molecule a target of interest for the development of new bioactive compounds. This guide details a reliable and efficient laboratory-scale synthesis of this target molecule.

Synthesis Pathway Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the formation of an ether linkage through the Williamson ether synthesis, reacting 2-bromo-4-chlorophenol with ethyl 2-bromopropanoate. The resulting ester, ethyl 2-(2-bromo-4-chlorophenoxy)propanoate, is then subjected to alkaline hydrolysis to yield the final carboxylic acid product.

Sources

2-(2-Bromo-4-chlorophenoxy)propanoic acid mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid

Authored by a Senior Application Scientist

Preamble: Elucidating the Bioactivity of a Phenoxypropanoic Acid Derivative

This guide provides a detailed exploration of the anticipated mechanism of action for this compound. Given the structural class of this molecule, this document synthesizes established knowledge from closely related analogues to build a robust hypothesis of its primary biological activity. The narrative is grounded in the principles of synthetic auxin herbicides, while also considering other potential, less characterized bioactivities that may arise from its specific chemical features. This analysis is intended for researchers, scientists, and professionals in drug development and agrochemical research who require a deep, mechanistic understanding of this compound class.

Core Hypothesis: A Synthetic Auxin Mechanism

Based on its chemical structure, this compound is classified as a phenoxypropionic acid. This class of compounds is well-documented to function as synthetic auxins.[1][2] The primary mechanism of action is therefore hypothesized to be the mimicry of the natural plant hormone indole-3-acetic acid (IAA), leading to herbicidal effects in susceptible plant species, particularly broadleaf weeds.[1][3]

The Natural Auxin Signaling Pathway

In plants, auxins are critical regulators of growth and development. They control processes such as cell elongation, division, and differentiation. The canonical auxin signaling pathway involves the following key steps:

-

Perception: Auxin binds to a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

-

Ubiquitination: This binding event promotes the ubiquitination of the Aux/IAA repressor by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

Degradation: The ubiquitinated Aux/IAA protein is targeted for degradation by the 26S proteasome.

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription.

Disruption by Synthetic Auxins

Synthetic auxins like this compound are thought to bind to the TIR1/AFB co-receptor with higher stability than natural IAA. This leads to persistent degradation of Aux/IAA repressors and a sustained, uncontrolled activation of auxin-responsive genes. The resulting metabolic disruption manifests as epinastic growth, tissue proliferation, and ultimately, plant death.

Caption: Synthetic auxin signaling pathway leading to uncontrolled gene expression.

Experimental Validation Protocols

To empirically validate the synthetic auxin mechanism for this compound, a series of established bioassays can be employed.

Protocol: Avena Coleoptile Elongation Bioassay

This classic bioassay provides a quantitative measure of auxin-like activity by observing the elongation of oat coleoptiles.

Methodology:

-

Germination: Germinate Avena sativa (oat) seeds in the dark at 25°C for 3 days.

-

Coleoptile Excision: Under a dim green safe light, excise the apical 1 cm of the coleoptiles, discarding the first 2-3 mm containing the primary auxin source.

-

Incubation: Prepare serial dilutions of this compound (e.g., from 10-8 to 10-3 M) in a buffered solution (e.g., 2% sucrose, 10 mM citrate buffer, pH 5.0). Include a negative control (buffer only) and a positive control (IAA).

-

Treatment: Place 10 coleoptile segments into each test solution and incubate in the dark at 25°C for 24 hours.

-

Measurement: Measure the final length of each coleoptile segment.

-

Analysis: Calculate the percentage elongation relative to the initial length and plot a dose-response curve to determine the optimal concentration for growth promotion and identify supraoptimal concentrations that cause growth inhibition.

Workflow: Competitive Radioligand Binding Assay

This assay directly assesses the binding affinity of the compound to the auxin receptor complex.

Caption: Workflow for a competitive radioligand binding assay.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific experimental data for this compound is not publicly available, we can extrapolate expected quantitative outcomes based on related compounds.

| Parameter | Description | Expected Value Range |

| EC50 (Growth) | Concentration for 50% maximal effect in a growth assay. | 1-100 µM |

| IC50 (Binding) | Concentration for 50% inhibition of radioligand binding. | 0.1-10 µM |

| Ki (Binding) | Inhibitory constant, indicating binding affinity. | 0.05-5 µM |

Structure-Activity Insights:

-

Phenoxypropionic Acid Core: This scaffold is essential for auxin activity.

-

Halogenation: The presence of chlorine at the 4-position and bromine at the 2-position of the phenyl ring is critical. Halogenation at these positions is a known determinant of herbicidal activity in this class. The specific combination and nature of the halogens fine-tune the binding affinity and metabolic stability of the molecule.

Potential Alternative Bioactivities

While the synthetic auxin mechanism is the most probable, the unique chemical features of this compound suggest other potential biological interactions that warrant consideration, particularly in non-plant systems.

Anti-inflammatory Effects

Structurally related brominated phenolic compounds have demonstrated anti-inflammatory properties. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4] This compound was found to prevent the nuclear translocation of NF-κB and reduce the phosphorylation of ERK and JNK.[4] It is plausible that this compound could exert similar effects, a hypothesis that would require testing in mammalian cell-based assays.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Some propanoic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[5][6] For example, MHY2013, a PPAR pan agonist, improves insulin resistance and dyslipidemia.[5] Although structurally more complex, the presence of the phenoxypropanoic acid moiety in the user's compound makes PPAR interaction a theoretical possibility that could be explored through reporter gene assays or binding studies.

Conclusion and Future Research

The primary mechanism of action for this compound is strongly predicted to be that of a synthetic auxin, leading to herbicidal effects in plants through the disruption of normal hormone-regulated growth processes. This hypothesis is firmly supported by its structural analogy to well-characterized phenoxypropionic acid herbicides like mecoprop.[1][3][7]

Future Directions:

-

Definitive Mechanism Validation: Conduct the proposed bioassays (coleoptile elongation, root growth inhibition) and receptor binding studies to confirm and quantify its auxin-like activity.

-

Selectivity Profiling: Evaluate the compound's herbicidal efficacy across a panel of monocot and dicot plant species to determine its selectivity profile.

-

Exploration of Off-Target Effects: Investigate potential anti-inflammatory and PPAR modulatory activities in relevant mammalian cell models to fully characterize its pharmacological profile.

This comprehensive approach will provide a complete understanding of the bioactivity of this compound, enabling its effective application in research and development.

References

-

2B5H4M Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension. Retrieved January 23, 2026, from [Link]

-

The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. (2025). PubMed. Retrieved January 23, 2026, from [Link]

-

α-(2-Methyl-4-chlorophenoxy)propionic acid. (n.d.). PharmaCompass.com. Retrieved January 23, 2026, from [Link]

-

Mecoprop. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

-

Mecoprop. (n.d.). Self-published. Retrieved January 23, 2026, from [Link]

-

Mecoprop data sheet. (n.d.). Compendium of Pesticide Common Names. Retrieved January 23, 2026, from [Link]

-

Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017). PubMed. Retrieved January 23, 2026, from [Link]

-

Bromofenoxim (Ref: C9122). (2025). AERU - University of Hertfordshire. Retrieved January 23, 2026, from [Link]

-

Herbicide Mode of Action. (n.d.). Self-published. Retrieved January 23, 2026, from [Link]

-

2-(4-Chlorophenoxy)propionic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Herbicide Classification Chart. (n.d.). Take Action. Retrieved January 23, 2026, from [Link]

-

Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). MDPI. Retrieved January 23, 2026, from [Link]

-

Understanding Herbicide Mode of Action. (n.d.). Oklahoma State University Extension. Retrieved January 23, 2026, from [Link]

-

Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Mecoprop - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

Sources

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. deq.mt.gov [deq.mt.gov]

- 4. mdpi.com [mdpi.com]

- 5. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 2-(2-Bromo-4-chlorophenoxy)propanoic acid

An In-Depth Technical Guide to Mecoprop: (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid

A Note on Nomenclature: This guide focuses on the chemical compound (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid, commonly known as Mecoprop. The initial topic requested was "2-(2-Bromo-4-chlorophenoxy)propanoic acid". However, a comprehensive search of chemical literature and databases revealed no significant information on a compound with this specific structure. In contrast, Mecoprop is a widely studied and commercially significant herbicide that closely matches the requested chemical class. It is presumed that the initial query contained a substitution of "bromo" for the well-documented "methyl" group at the 2-position of the phenoxy ring. This guide has therefore been developed with full editorial control to provide a scientifically robust and valuable resource on the closely related and highly relevant compound, Mecoprop.

Executive Summary

Mecoprop is a selective, post-emergence phenoxy herbicide used extensively in agriculture and turf management for the control of broadleaf weeds.[1] As a synthetic auxin, its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants.[1] The herbicidal activity of racemic Mecoprop resides almost exclusively in its (R)-(+)-enantiomer, known as Mecoprop-P. This guide provides a comprehensive technical overview of Mecoprop, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, a detailed synthesis protocol, its molecular mechanism of action, validated analytical methodologies for its quantification in environmental matrices, and a summary of its toxicological profile.

Chemical and Physical Properties

Mecoprop is a colorless, crystalline solid at standard temperature and pressure.[2] Its fundamental properties are critical for understanding its environmental fate, designing formulations, and developing analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | [1] |

| Common Names | Mecoprop, MCPP, Mechlorprop | [1] |

| CAS Number | 93-65-2 (for racemic mixture) | [1] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molar Mass | 214.65 g/mol | [1] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 94-95 °C | [1] |

| Water Solubility | 895 mg/L (at 25 °C) | [3] |

| pKa | 3.19 ± 0.10 | [3] |

Synthesis of Mecoprop

The industrial synthesis of Mecoprop is a well-established process. The primary route involves the condensation of 4-chloro-2-methylphenol (4-chloro-o-cresol) with a 2-halopropanoic acid, typically 2-chloropropionic acid, under alkaline conditions. This is a classic Williamson ether synthesis.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of racemic Mecoprop.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative laboratory-scale synthesis of racemic Mecoprop.

Materials:

-

4-chloro-2-methylphenol

-

2-chloropropionic acid

-

Sodium hydroxide (NaOH) pellets

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Toluene (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Phenoxide: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 40.0 g (1.0 mol) of sodium hydroxide in 200 mL of deionized water. Once dissolved, add 142.6 g (1.0 mol) of 4-chloro-2-methylphenol. Heat the mixture to reflux with stirring until the 4-chloro-2-methylphenol is completely dissolved, forming the sodium phenoxide salt in situ.

-

Condensation Reaction: To the refluxing solution, slowly add 108.5 g (1.0 mol) of 2-chloropropionic acid over a period of 1 hour. Maintain reflux for an additional 4-6 hours to ensure the reaction goes to completion. The reaction mixture will contain the sodium salt of Mecoprop.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a large beaker and slowly acidify to a pH of approximately 2 by adding concentrated hydrochloric acid with constant stirring. This will precipitate the Mecoprop free acid.

-

Purification: Collect the crude Mecoprop precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 100 mL) to remove inorganic salts.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as toluene or a toluene/hexane mixture. Dissolve the solid in a minimal amount of hot toluene, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Self-Validation: The identity and purity of the synthesized Mecoprop should be confirmed by measuring its melting point (expected: 94-95 °C) and using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Synthetic Auxin Pathway

Mecoprop functions as a synthetic auxin, a class of herbicides that mimic the action of the natural plant growth hormone, indole-3-acetic acid (IAA).[1] At herbicidal concentrations, these compounds overwhelm the plant's natural hormonal balance, leading to epinasty, cell division arrest, and ultimately, cell death in susceptible broadleaf species. The core of this mechanism is the SCFTIR1/AFB signaling pathway.[4]

Key Steps in the Pathway:

-

Perception: In the plant cell nucleus, Mecoprop (like IAA) acts as a "molecular glue" that stabilizes the interaction between two key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[5] The TIR1/AFB proteins are the F-box protein component of an SCF E3 ubiquitin ligase complex.[4][6]

-

Ubiquitination: The formation of the Mecoprop-TIR1/AFB-Aux/IAA co-receptor complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB complex.[7]

-

Degradation: The polyubiquitinated Aux/IAA repressor is then recognized and degraded by the 26S proteasome.[8]

-

De-repression of ARFs: In the absence of auxin/Mecoprop, Aux/IAA proteins are bound to AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing their activity. The degradation of Aux/IAA proteins releases this repression.[9]

-

Gene Transcription: The now-active ARF transcription factors can bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, activating their transcription.[10]

-

Physiological Response: The products of these genes lead to a cascade of downstream effects, including the production of ethylene and abscisic acid, and uncontrolled cell division and elongation, which ultimately results in the death of the plant.

Auxin Signaling Pathway Diagram

Caption: The SCF-TIR1/AFB signaling pathway for Mecoprop action.

Analytical Methodologies

Accurate quantification of Mecoprop in environmental samples is crucial for regulatory monitoring and research. The primary methods involve chromatography coupled with sensitive detection techniques.

Protocol 1: Analysis of Mecoprop in Water by HPLC-UV

This protocol provides a general method for the extraction and analysis of Mecoprop from water samples.[11]

Equipment and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

-

SPE vacuum manifold

-

Methanol (HPLC grade), Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl), Formic acid

-

Nitrogen evaporator

Procedure:

-

Sample Preparation (SPE): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry. b. Acidify a 500 mL water sample to pH ~2.5 with HCl. c. Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. d. Wash the cartridge with 5 mL of deionized water. e. Dry the cartridge under vacuum for 15 minutes. f. Elute the retained Mecoprop with 5 mL of methanol into a collection tube. g. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.[11]

-

HPLC Analysis: a. Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. b. Flow Rate: 1.0 mL/min. c. Injection Volume: 20 µL. d. UV Detection Wavelength: 278 nm. e. Quantification: Create a calibration curve using certified Mecoprop standards. Compare the peak area of the sample to the calibration curve to determine the concentration.

Protocol 2: Analysis of Mecoprop in Soil by LC-MS/MS

For complex matrices like soil, LC-MS/MS provides superior selectivity and sensitivity. This protocol is based on a validated EPA method.[12]

Equipment and Reagents:

-

LC-MS/MS system (e.g., Agilent 1290 Infinity HPLC with Sciex TripleQuad 6500)

-

C18 HPLC column (e.g., Phenomenex Onyx C18 Monolithic, 3.0 x 100 mm)

-

Centrifuge, Vortex mixer

-

Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄)

-

Methanol, Formic acid

Procedure:

-

Sample Preparation (Hydrolysis Extraction): a. Weigh 5.0 g of homogenized soil into a 40 mL glass vial. b. Add 10 mL of a sodium hydroxide solution (e.g., 15:85 v/v of 47% NaOH:water) and 1 mL of methanol. c. Seal the vial and heat in an oven at 85°C overnight (≥16 hours) to hydrolyze Mecoprop esters and release the parent acid. d. After cooling, carefully acidify the sample to pH ~3 with chilled 15N sulfuric acid. e. Transfer the extract to a 50 mL centrifuge tube. Rinse the vial with 2 mL of 1M chloroacetic acid and add the rinsing to the centrifuge tube. f. Centrifuge the sample, and filter the supernatant through a 0.22 µm filter into an autosampler vial.[12]

-

LC-MS/MS Analysis: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Methanol with 0.1% formic acid. c. Gradient: A typical gradient would start at a high percentage of A, ramping to a high percentage of B to elute the analyte, followed by re-equilibration. d. Ionization Mode: Electrospray Ionization (ESI) in negative mode. e. MRM Transitions: Monitor specific parent-to-daughter ion transitions for Mecoprop for quantification and confirmation. f. Quantification: Use an internal standard and a matrix-matched calibration curve for accurate quantification.

Toxicological Profile

Mecoprop is classified by the U.S. Environmental Protection Agency (EPA) as a Toxicity Class III compound, indicating it is slightly toxic.[1] Its primary routes of exposure are oral, dermal, and inhalation.

-

Acute Toxicity: The oral LD50 in rats is reported to be between 930-1210 mg/kg. The dermal LD50 in rats is >4000 mg/kg, indicating low dermal toxicity. It is an irritant to skin and eyes.[13]

-

Chronic Toxicity: Long-term exposure studies in animals have shown effects on the kidneys and liver.[13]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified Mecoprop individually. However, phenoxy herbicides as a group have been associated with soft-tissue sarcoma in some occupational studies, though a definitive causal link for Mecoprop alone has not been established.[13]

-

Environmental Fate: Mecoprop is moderately persistent in soil, with a half-life ranging from several days to a few weeks, depending on soil type and conditions. It is susceptible to microbial degradation.[14] Due to its solubility and relatively low sorption to soil, it has the potential to leach into groundwater.[13]

Conclusion

(RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid, or Mecoprop, is a scientifically and commercially important herbicide. Its efficacy is rooted in its ability to mimic natural auxin, disrupting plant growth through the well-characterized SCFTIR1/AFB signaling pathway. The synthesis via Williamson ether condensation is straightforward, and robust analytical methods exist for its detection in environmental samples. While it has a generally low acute toxicity profile, its potential for environmental mobility and the unresolved questions regarding the carcinogenicity of phenoxy herbicides necessitate careful handling and continued monitoring. This guide provides a foundational technical resource for professionals engaged in research and development involving this compound.

References

-

Ljung, K., Nemhauser, J. L., & Periappuram, C. (2015). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Plant, Cell & Environment, 38(1), 1-13. Available from: [Link]

-

Le, D., Leston, L., & Lavy, M. (2018). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 45, 147-155. Available from: [Link]

- Google Patents. (1993). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.

-

Fendrych, M., Leung, J., & Friml, J. (2016). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. Annals of Botany, 118(4), 593-601. Available from: [Link]

-

Pan, J., et al. (2012). The E3 Ubiquitin Ligase SCFTIR1/AFB and Membrane Sterols Play Key Roles in Auxin Regulation of Endocytosis, Recycling, and Plasma Membrane Accumulation of the Auxin Efflux Transporter PIN2 in Arabidopsis thaliana. The Plant Cell, 24(1), 182-197. Available from: [Link]

-

Mockaitis, K., & Estelle, M. (2008). Mechanism of Auxin-Regulated Gene Expression in Plants. Annual Review of Plant Biology, 59, 49-71. Available from: [Link]

-

Lavy, M., & Estelle, M. (2016). Auxin signaling through the SCFTIR1/AFB pathway. The Plant Journal, 88(1), 107-116. Available from: [Link]

-

ResearchGate. (n.d.). Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). Available from: [Link]

-

PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Calderón Villalobos, L. I., et al. (2012). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 7(10), 1640-1648. Available from: [Link]

-

Sánchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies, 21(11), 1725-1737. Available from: [Link]

-

Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. Available from: [Link]

-

U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

-

ResearchGate. (2012). (PDF) The E3 Ubiquitin Ligase SCFTIR1/AFB and Membrane Sterols Play Key Roles in Auxin Regulation of Endocytosis, Recycling, and Plasma Membrane Accumulation of the Auxin Efflux Transporter PIN2 in Arabidopsis thaliana. Available from: [Link]

-

Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. Available from: [Link]

-

Environment Agency. (2004). Attenuation of mecoprop in the subsurface. Available from: [Link]

-

Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. Available from: [Link]

-

Guilfoyle, T. J., & Hagen, G. (2007). Auxin-regulated gene expression. Cold Spring Harbor Perspectives in Biology, 1(1), a001401. Available from: [Link]

-

U.S. Environmental Protection Agency. (1993). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. Available from: [Link]

-

Simonini, S., et al. (2017). Auxin-Induced Modulation of ETTIN Activity Orchestrates Gene Expression in Arabidopsis. The Plant Cell, 29(6), 1194-1212. Available from: [Link]

-

Gray, W. M., et al. (2001). Auxin regulates SCFTIR1-dependent degradation of AUX/IAA proteins. Nature, 414(6861), 271-276. Available from: [Link]

-

McCulloch, J. S., & Murphy, S. D. (1998). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] degradation by a soil bacterial consortium. FEMS Microbiology Ecology, 25(4), 363-369. Available from: [Link]

-

Wikipedia. (n.d.). Mecoprop. Available from: [Link]

Sources

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 [chemicalbook.com]

- 4. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The E3 Ubiquitin Ligase SCFTIR1/AFB and Membrane Sterols Play Key Roles in Auxin Regulation of Endocytosis, Recycling, and Plasma Membrane Accumulation of the Auxin Efflux Transporter PIN2 in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. epa.gov [epa.gov]

- 13. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)propanoic Acid (Mecoprop)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 2-(4-chloro-2-methylphenoxy)propanoic acid, a widely recognized herbicide commonly known as Mecoprop. The Chemical Abstracts Service (CAS) number for Mecoprop is 93-65-2 [1][2][3]. It is a selective, post-emergence herbicide used to control broadleaf weeds, often in combination with other herbicides like 2,4-D and dicamba[1][4]. Mecoprop is a member of the phenoxypropionic acid class of herbicides and functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants[1]. This document will delve into the physicochemical properties, synthesis, analytical methodologies, and biological activity of Mecoprop, providing valuable insights for researchers and professionals in relevant fields.

Physicochemical Properties

Mecoprop is a chiral compound, existing as a racemic mixture of two stereoisomers: (R)-(+)-mecoprop and (S)-(-)-mecoprop. The herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, also known as Mecoprop-P[1][2].

| Property | Value | Reference |

| CAS Number | 93-65-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2] |

| Molar Mass | 214.65 g/mol | [1] |

| Appearance | Colorless to brown crystalline powder | [5] |

| Melting Point | 94-95 °C | [1][4] |

| Boiling Point | Decomposes before boiling | [1][4] |

| Solubility in Water | 900 mg/L (at 20 °C) | [1][4] |

| IUPAC Name | (RS)-2-(4-Chloro-2-methylphenoxy)propanoic acid | [1] |

Chemical Structure

Caption: Chemical structure of 2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop).

Synthesis

The synthesis of phenoxypropionic acids like Mecoprop typically involves the Williamson ether synthesis. A general synthetic route is outlined below.

General Synthesis Protocol

-

Deprotonation of the Phenol: 4-chloro-2-methylphenol is treated with a strong base, such as sodium hydroxide, to form the corresponding phenoxide salt.

-

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking an α-halo propionate ester (e.g., ethyl 2-bromopropionate). This is an SN2 reaction where the phenoxide displaces the bromide ion.

-

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions followed by acidification, to yield the final carboxylic acid product, Mecoprop.

Sources

Molecular weight of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

An In-depth Technical Guide to the Molecular Weight of 2-(2-Bromo-4-chlorophenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of this compound, a halogenated phenoxyalkanoic acid. The document is structured to deliver not only the fundamental physicochemical data but also the underlying principles of its determination, catering to a scientific audience engaged in research and development.

Introduction and Chemical Identity

This compound belongs to the class of phenoxy herbicides, which are known for their selective activity against broadleaf weeds.[1][2] While its close analogue, Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), is a widely used herbicide, the specific compound this compound serves as an important subject for comparative toxicological and metabolic studies. Understanding its precise molecular weight is fundamental for synthesis, characterization, and analytical quantification.

The unique halogenation pattern, featuring both bromine and chlorine on the phenyl ring, imparts distinct chemical and biological properties that are of interest in the fields of environmental science and drug discovery.

Molecular Structure and Formula

The chemical structure of this compound is key to determining its molecular formula and, consequently, its molecular weight. The molecule consists of a propanoic acid moiety linked via an ether bond to a 2-bromo-4-chlorophenol.

The systematic construction of the chemical formula is as follows:

-

Benzene Ring : C₆

-

Hydrogens on the ring : The benzene ring has four substituents (the propanoic acid ether linkage, a bromo group, and a chloro group), leaving three hydrogen atoms. Thus, H₃.

-

Propanoic acid moiety : C₃H₄O₂ (CH(CH₃)COOH)

-

Halogens : One bromine (Br) and one chlorine (Cl) atom.

-

Ether Linkage : One oxygen (O) atom.

Summing these components, the molecular formula is determined to be C₉H₇BrClO₃ .

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Bromine (Br): 79.904 u

-

Chlorine (Cl): 35.453 u

-

Oxygen (O): 15.999 u

The calculation is as follows: MW = (9 × 12.011) + (7 × 1.008) + (1 × 79.904) + (1 × 35.453) + (3 × 15.999) MW = 108.099 + 7.056 + 79.904 + 35.453 + 47.997 MW = 278.509 g/mol

This calculated molecular weight is a cornerstone for all quantitative analyses involving this compound, from reaction stoichiometry to the preparation of standard solutions for analytical assays.

Physicochemical Properties Summary

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₇BrClO₃ | Calculated |

| Molecular Weight | 278.509 g/mol | Calculated |

| CAS Number | Not available | - |

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is crucial for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves:

-

Ionization : The sample is vaporized and ionized. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for molecules of this type.

-

Acceleration : The resulting ions are accelerated by an electric field.

-

Deflection : The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the m/z ratio.

-

Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.

For this compound, the presence of bromine and chlorine, which have characteristic isotopic patterns, provides a unique signature in the mass spectrum, allowing for unambiguous confirmation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally verify the molecular weight of this compound.

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as acetonitrile or methanol. Further dilute to a final concentration of 1-10 µg/mL in the same solvent.

-

Instrument Calibration : Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Infusion : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode : Operate the ESI source in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Mass Analysis : Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis : Identify the monoisotopic mass of the [M-H]⁻ ion and compare it with the theoretical value. The isotopic pattern should also be analyzed to confirm the presence of one bromine and one chlorine atom.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Experimental Workflow for Molecular Weight Verification

Caption: Workflow for HRMS-based molecular weight determination.

References

-

Wikipedia. Mecoprop. [Link]

-

PubChem. Mecoprop. [Link]

-

PubChem. 2-(4-Chlorophenoxy)propionic acid. [Link]

-

PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]

-

Compendium of Pesticide Common Names. mecoprop data sheet. [Link]

-

Pharmaffiliates. Mecoprop. [Link]

-

ResearchGate. Structural formulas of the (R) and the (S) enantiomer of 2-(4-chloro2-methylphenoxy)propionic acid (mecoprop). [Link]

Sources

Unlocking the Research Potential of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid: A Technical Guide for Innovators

Introduction: A Novel Phenoxypropanoic Acid Analogue with Untapped Potential

In the vast landscape of chemical compounds, the family of phenoxyalkanoic acids has long been a cornerstone of agricultural and chemical research. Well-known for their potent herbicidal properties, these molecules, exemplified by agents like 2,4-D and Mecoprop, function as synthetic auxins, inducing uncontrolled growth and leading to the demise of broadleaf weeds. This guide delves into the prospective research applications of a lesser-known, yet potentially powerful analogue: 2-(2-Bromo-4-chlorophenoxy)propanoic acid . The strategic placement of both bromine and chlorine atoms on the phenoxy ring suggests a molecule with unique electronic and steric properties, opening doors to a spectrum of novel applications beyond traditional herbicidal use. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the synthesis, potential mechanisms of action, and diverse research avenues for this intriguing compound. We will explore its potential in agriculture, environmental science, and pharmacology, providing a roadmap for future investigations.

Chemical Identity and Physicochemical Properties

To embark on the exploration of its applications, a foundational understanding of the molecule is essential.

| Property | Predicted Value/Information |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈BrClO₃ |

| Molecular Weight | 295.52 g/mol |

| Appearance | Likely a crystalline solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |

| Stereoisomerism | Possesses a chiral center at the alpha-carbon of the propanoic acid moiety, existing as (R) and (S) enantiomers. |

Proposed Synthesis of this compound

Synthetic Workflow: A Step-by-Step Protocol

The proposed synthesis involves a Williamson ether synthesis, a robust and widely used method for forming ethers.

Step 1: Synthesis of the Phenolic Precursor (2-Bromo-4-chlorophenol)

The starting material, 2-bromo-4-chlorophenol, is commercially available. Should a custom synthesis be required, it can be prepared from 4-chlorophenol via electrophilic bromination.

Step 2: Williamson Ether Synthesis

-

Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-chlorophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: To the stirred suspension, add a racemic mixture or an enantiomerically pure form of a 2-halopropanoate ester, such as ethyl 2-bromopropanoate (1.2 equivalents), dropwise. The choice of the propanoate's stereochemistry will determine the stereochemistry of the final product.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification of the Ester Intermediate: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester intermediate, ethyl 2-(2-bromo-4-chlorophenoxy)propanoate.

-

Purify the crude ester by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester to the Carboxylic Acid

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and stir the mixture at room temperature or with gentle heating.

-

Monitor the hydrolysis by TLC until the starting ester is no longer detectable.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). This will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Research Application I: A Novel Herbicide with a Modified Activity Spectrum

The most immediate and logical research application for this compound is in the field of agriculture as a potential herbicide. Its structural similarity to Mecoprop, a widely used phenoxypropionic acid herbicide, strongly suggests a similar mode of action as a synthetic auxin.[1]

Scientific Rationale and Mechanistic Hypothesis

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to an overload of hormonal signaling that disrupts normal plant growth and development.[2] This hormonal imbalance results in uncontrolled cell division and elongation, epinasty, and ultimately, plant death. The primary molecular target of synthetic auxins is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[3] The binding of auxin to TIR1/AFB promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.[4]

The introduction of a bromine atom at the ortho position, in addition to the chlorine at the para position, is hypothesized to alter the molecule's binding affinity and specificity for the TIR1/AFB co-receptors in different plant species. This could lead to a modified herbicidal spectrum, potentially targeting weed species that have developed resistance to existing phenoxy herbicides.

Caption: Hypothesized mechanism of action as a synthetic auxin herbicide.

Experimental Workflow for Herbicidal Activity Screening

-

Synthesis and Stereoisomer Separation: Synthesize racemic this compound and separate the (R) and (S) enantiomers using chiral chromatography. The herbicidal activity of phenoxypropionic acids often resides in a specific enantiomer.

-

Seed Germination and Seedling Growth Assays:

-

Select a panel of relevant broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., Zea mays, Glycine max).

-

Treat seeds with a range of concentrations of the racemic mixture and individual enantiomers.

-

Assess germination rates and measure root and shoot elongation after a set incubation period.

-

-

Whole Plant Spray Assays:

-

Grow the selected plant species to the 2-4 leaf stage.

-

Apply the test compound as a foliar spray at various application rates.

-

Include a commercial standard (e.g., Mecoprop) and a negative control (solvent only).

-

Visually assess plant injury (e.g., epinasty, chlorosis, necrosis) at regular intervals and determine the GR₅₀ (the concentration required to cause 50% growth reduction).

-

-

Mechanism of Action Studies:

-

Utilize molecular docking simulations to predict the binding mode of the (R) and (S) enantiomers to the TIR1 receptor.

-

Perform in vitro binding assays to quantify the binding affinity to purified TIR1 protein.

-

Use reporter gene assays in a model plant system (e.g., Arabidopsis thaliana) to measure the induction of auxin-responsive genes.

-

Potential Research Application II: A Tool for Bioremediation and Environmental Fate Studies

The widespread use of halogenated herbicides raises concerns about their persistence and potential contamination of soil and water.[5] Investigating the biodegradation of this compound can lead to the discovery of novel microbial catabolic pathways and the development of bioremediation strategies.

Scientific Rationale

Microorganisms have evolved diverse enzymatic machinery to degrade xenobiotic compounds. The degradation of phenoxy herbicides often involves initial cleavage of the ether bond, followed by hydroxylation and ring cleavage of the aromatic moiety. The presence of both bromine and chlorine atoms presents a unique challenge for microbial degradation, and studying this process can provide insights into the dehalogenation mechanisms of microbes.

Experimental Workflow for Biodegradation Studies

-

Isolation of Degrading Microorganisms:

-

Use enrichment culture techniques with this compound as the sole carbon source to isolate bacteria and fungi from contaminated soil or water samples.

-

-

Identification and Characterization of Isolates:

-

Identify the isolated microorganisms using 16S rRNA or ITS sequencing.

-

Characterize the growth kinetics of the isolates in the presence of the target compound.

-

-

Metabolite Identification:

-

Analyze culture supernatants using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its degradation products.

-

-

Enzymatic and Genetic Analysis:

-

Perform enzyme assays with cell-free extracts to identify the key enzymes involved in the degradation pathway.

-

Use genomic and transcriptomic approaches to identify the genes encoding these enzymes.

-

Caption: Experimental workflow for studying the biodegradation of the target compound.

Potential Research Application III: A Scaffold for Novel Pharmacological Agents

The arylpropionic acid motif is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[6] This structural feature, combined with the presence of halogens that can modulate lipophilicity and metabolic stability, makes this compound an interesting starting point for drug discovery programs.

Scientific Rationale

Arylpropionic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects.[7][8] The specific halogenation pattern of this compound could lead to novel interactions with biological targets, potentially resulting in compounds with improved potency, selectivity, or pharmacokinetic properties.

Experimental Workflow for Pharmacological Screening

-

In Vitro Target-Based Screening:

-

Screen the compound against a panel of relevant pharmacological targets, such as cyclooxygenase (COX-1 and COX-2) enzymes for anti-inflammatory activity, various bacterial and fungal strains for antimicrobial activity, and a panel of cancer cell lines for cytotoxic effects.

-

-

Cell-Based Assays:

-

For promising hits from the initial screen, perform more detailed cell-based assays to confirm activity and assess cytotoxicity in non-cancerous cell lines.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Synthesize a library of analogues by modifying the substitution pattern on the aromatic ring, the length of the alkyl chain, and the nature of the acidic group.

-

Evaluate the biological activity of these analogues to establish clear SARs that can guide further optimization.

-

-

In Vivo Efficacy Studies:

-

For lead compounds with potent in vitro activity and acceptable safety profiles, conduct in vivo studies in appropriate animal models to assess their efficacy and pharmacokinetic properties.

-

Conclusion: A Call to Investigation

This compound stands as a compelling yet underexplored molecule with significant potential across multiple scientific disciplines. Its structural relationship to known herbicides provides a strong foundation for its investigation as a novel agrochemical. Simultaneously, the inherent biological activity of the arylpropionic acid scaffold opens exciting avenues for the discovery of new therapeutic agents. The unique halogenation pattern also makes it an ideal candidate for environmental fate and bioremediation research. This guide has laid out a scientifically grounded framework for initiating research into this promising compound. It is our hope that this document will inspire and empower researchers to unlock the full potential of this compound, leading to innovations in agriculture, environmental science, and medicine.

References

-

Mecoprop - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4268-4278.

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2021). Molecules, 26(11), 3321.

- Synthetic auxin herbicides: finding the lock and key to weed resistance. (2019). Pest Management Science, 75(9), 2279-2290.

- The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. (1981). Residue Reviews, 80, 65-135.

- Toxicological studies of phenoxyacetic herbicides in animals. (1967). Acta Veterinaria Scandinavica, 8(Suppl. 1), 1-146.

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Progressive Pharmacy, 17(4), 540-555.

- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024). LinkedIn.

- Identification of auxins by a chemical genomics approach. (2008).

- Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate. (2013).

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (2012).

- Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). LinkedIn.

- The synthesis of dichlorprop anno 1950. (2005).

- 10 - Webinar - Dr. Todd Gaines - Novel herbicide resistance mechanisms to synthetic auxins in weeds. (2020). YouTube.

- Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. (2023). Plants, 12(13), 2489.

- Chemical Biology in Auxin Research. (2016). Cold Spring Harbor Perspectives in Biology, 8(10), a022511.

- Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012). Journal of Medicinal Chemistry, 55(8), 3857–3871.

- Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. (2016).

- FATE AND TRANSPORT OF FORESTRY HERBICIDES IN THE SOUTH: RESEARCH KNOWLEDGE AND NEEDS. (1995). Proceedings of the Southern Weed Science Society, 48, 1-10.

- Genotoxic effect of substituted phenoxyacetic acids. (1988). Mutation Research/Genetic Toxicology, 208(3-4), 211-216.

- Halogenated Phenoxy Acids, Aromatic Ethers, Dibenzofurans and Dibenzo-p-Dioxins: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. (1981). U.S. Environmental Protection Agency, Office of Research and Development.

- Needless Public Concerns About Herbicides. (1981). Journal of Arboriculture, 7(8), 218-220.

- Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. (2018).

- Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. (1984). Arzneimittel-Forschung, 34(3), 280-286.

- Structural diagrams of 2,4-D and other phenoxy herbicides. (2021).

- Structure Activity Rel

- [Chemical Structure and Toxicodynamic Properties of Phenoxycarboxylic Acid Derivatives. III. The Course of Absorption Into the Blood and the Measurement of the Urinary Excretion of Phenoxyacetic and Phenoxypropionic Acid Derivatives]. (1981). Roczniki Państwowego Zakładu Higieny, 32(5-6), 419-426.

- Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]. (2003). FEMS Microbiology Letters, 229(1), 131-137.

Sources

- 1. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of auxins by a chemical genomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

Unveiling the Therapeutic Potential of 2-(2-Bromo-4-chlorophenoxy)propanoic Acid: A Scientific Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Phenoxypropanoic Acid Derivatives

The compound 2-(2-bromo-4-chlorophenoxy)propanoic acid belongs to the well-established class of phenoxypropanoic acid derivatives. This class of molecules has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its members, ranging from anti-inflammatory to metabolic regulation.[1][2][3] While direct research on this compound is nascent, its structural similarity to known bioactive compounds, such as the herbicide Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), and various therapeutic agents, provides a strong rationale for investigating its potential pharmacological applications.[4][5]

This technical guide will provide an in-depth exploration of the potential biological activities of this compound. By examining the established mechanisms of structurally related compounds, we will infer and propose potential therapeutic applications, outline detailed experimental protocols for their validation, and discuss the underlying structure-activity relationships that may govern its efficacy.

Potential Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[6]

Hypothesized Mechanism of Action

It is hypothesized that this compound may act as a COX inhibitor. The propanoic acid moiety is a key pharmacophore that can interact with the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] The presence of the bromo and chloro substituents on the phenyl ring may influence the compound's binding affinity and selectivity for COX-1 versus COX-2. Halogenation can alter the electronic and steric properties of the molecule, potentially enhancing its interaction with the enzyme's active site.

Caption: Hypothesized inhibition of the COX pathway by this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin, glutathione, and a suitable peroxidase.

-

Substrate Preparation: Prepare a solution of arachidonic acid in ethanol.

-

Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., indomethacin).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate at 37°C for a specified time (e.g., 2 minutes).

-

Stop the reaction by adding a solution of HCl.

-

Measure the prostaglandin E2 (PGE2) production using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2.

Potential Role in Metabolic Regulation: A Peroxisome Proliferator-Activated Receptor (PPAR) Agonist?

Phenoxypropanoic acid derivatives have also been investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[7][8] PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[9][10] Fibrate drugs, which are structurally related to phenoxypropanoic acids, are PPARα agonists used to treat dyslipidemia.[9]

Hypothesized Mechanism of Action

This compound may function as a PPAR agonist, potentially targeting PPARα, PPARγ, or acting as a dual agonist.[7] Activation of PPARs leads to the transcription of genes involved in fatty acid oxidation, glucose uptake, and lipid metabolism. The specific substitutions on the aromatic ring of the target compound could influence its binding affinity and selectivity for different PPAR isoforms.

Caption: Proposed mechanism of PPAR agonism by this compound.

Experimental Protocol: PPAR Luciferase Reporter Assay

Objective: To assess the ability of this compound to activate PPARα, PPARγ, and PPARδ.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Transfection: Co-transfect the cells with:

-

An expression vector for the ligand-binding domain of human PPARα, PPARγ, or PPARδ fused to the GAL4 DNA-binding domain.

-

A luciferase reporter plasmid containing a GAL4 upstream activation sequence.

-

A β-galactosidase expression vector for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound, a vehicle control, and a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).

-

Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

-

β-Galactosidase Assay: Measure β-galactosidase activity in the cell lysates to normalize the luciferase data.

-

Data Analysis: Calculate the fold activation of luciferase activity relative to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Potential Anticancer Activity: A Multifaceted Approach

The structural motif of propanoic acid derivatives is also found in compounds with anticancer properties.[1][2] The mechanisms of action can be diverse, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.

Hypothesized Mechanisms of Action

The anticancer potential of this compound could be mediated through several pathways. The halogen substituents may enhance the compound's lipophilicity, facilitating its entry into cancer cells. Potential mechanisms include:

-

Induction of Apoptosis: The compound may trigger programmed cell death by activating caspase cascades or by disrupting mitochondrial function.

-

Cell Cycle Arrest: It might halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Key Signaling Pathways: The compound could interfere with pro-survival signaling pathways, such as PI3K/Akt or MAPK, which are often dysregulated in cancer.

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).

-

MTT Assay for Cytotoxicity:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT solution and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

-

Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound will be significantly influenced by its chemical structure.

| Structural Feature | Potential Influence on Biological Activity |

| Propanoic Acid Moiety | Essential for interaction with the active sites of enzymes like COX and nuclear receptors like PPARs. |

| Phenoxy Linkage | Provides a rigid scaffold and influences the overall conformation of the molecule. |

| 4-Chloro Substituent | Increases lipophilicity, potentially enhancing cell membrane permeability. Can also influence electronic properties and binding interactions. |

| 2-Bromo Substituent | Further increases lipophilicity and introduces steric bulk, which can affect binding affinity and selectivity for different biological targets. |

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive compound with anti-inflammatory, metabolic regulatory, and anticancer properties. The proposed experimental protocols provide a clear roadmap for the systematic evaluation of these potential activities. Further research, including in vivo studies and toxicological assessments, will be crucial to fully elucidate the therapeutic potential and safety profile of this promising molecule. The exploration of such novel chemical entities is vital for the continued development of new and effective therapeutic agents.

References

- Kumar, P., Sangam, Vidhan, C. B., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.

- (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

-

Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid. PubChem. Retrieved from [Link]

- Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175–1183.

- (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Chemenu.

- Murtaza, S., Akhter, S., Nisa, M., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Nishikawa, H., et al. (1994). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 37(15), 2284-2289.

-

Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]